![molecular formula C15H21ClN2O2S B043398 N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride CAS No. 35517-11-4](/img/structure/B43398.png)
N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride
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Overview
Description
“N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride” is a chemical compound. It is also known as a calmodulin antagonist .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. Another related compound, “N-(5-Aminopentyl)biotinamide trifluoroacetate salt”, is synthesized by reacting a cation-exchange resin with N-(5-Aminopentyl)maleimide hydrochloride using DMT-MM as a condensing agent .
Molecular Structure Analysis
The molecular structure of “N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride” is represented by the empirical formula C15H19ClN2O2S · HCl . The molecular weight of the compound is 363.30 .
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride”. However, it is known that similar compounds like “N-(5-Aminopentyl)maleimide Hydrochloride” are sensitive to light, moisture, and heat .
Physical And Chemical Properties Analysis
“N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride” is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature of -20°C . The compound is sensitive to light, moisture, and heat .
Scientific Research Applications
Hydrogel Development for Biomedical Applications
N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride (N-(5-APNSA) HCl) has been utilized in the preparation of cholesterol-modified hyaluronic acid (HA) nanogel-based hydrogels . These hydrogels are promising biomaterials for tissue engineering and drug delivery. Here’s how it works:
Mechanism of Action
Mode of Action
It is known that the compound is the acetylated form of the polyamine cadaverine . Polyamines are small organic polycations that exist ubiquitously in all living organisms, from bacteria to higher animals. They are implicated in a wide variety of cytoplasmic reactions such as DNA replication and protein synthesis, and are essential for proper growth and proliferation of the organisms .
Biochemical Pathways
The critical step of polyamine biosynthesis generally includes the amino acid-decarboxylating reaction to produce the primary diamines, such as cadaverine from lysine .
Pharmacokinetics
Understanding these properties is crucial for assessing the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its relationship to cadaverine, it may play a role in various cellular processes such as dna replication and protein synthesis .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of many chemical compounds .
Safety and Hazards
“N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride” may cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, it is advised to wash with plenty of water .
Future Directions
The future directions for “N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride” are not explicitly mentioned in the available literature. However, given its role as a calmodulin antagonist , it could potentially be explored further in the context of biochemical and physiological research.
properties
IUPAC Name |
N-(5-aminopentyl)naphthalene-1-sulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S.ClH/c16-11-4-1-5-12-17-20(18,19)15-10-6-8-13-7-2-3-9-14(13)15;/h2-3,6-10,17H,1,4-5,11-12,16H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUUWWVXTNSSJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCCCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557228 |
Source
|
Record name | N-(5-Aminopentyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35517-11-4 |
Source
|
Record name | N-(5-Aminopentyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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